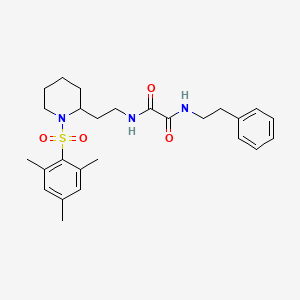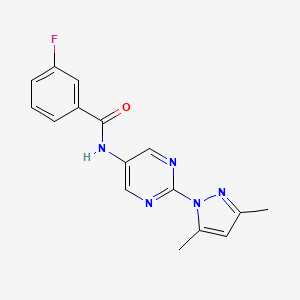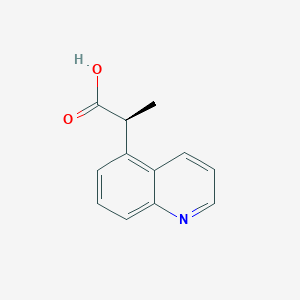![molecular formula C9H11N3S2 B2491453 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine CAS No. 2445791-79-5](/img/structure/B2491453.png)
4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DTZA involves the condensation of an aminonitrile with salts or esters of dithioacids (such as carbon oxysulfide, carbon disulfide, or isothiocyanates). This reaction leads to the formation of 5-aminothiazole, which is then further modified by introducing substituents at position 2 .
Molecular Structure Analysis
DTZA’s molecular structure consists of two fused thiazole rings. The nitrogen atom is positioned at the third position of one thiazole ring, while the sulfur atom is at the first position of the other ring. The orientation of the thiazole ring can influence its biological activity. Substituents at positions 2 and 4 play a crucial role in determining the compound’s properties .
Chemical Reactions Analysis
DTZA’s chemical reactivity is influenced by its thiazole rings. It can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its reactivity to design derivatives with specific biological activities .
Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that they could be used in the development of new drugs to treat infections caused by bacteria and fungi.
Antiviral Activity
Thiazole compounds have also been found to have antiviral properties . This means they could potentially be used in the treatment of viral infections.
Diuretic Activity
Some thiazole derivatives have been found to act as diuretics . Diuretics are substances that increase the production of urine, and they are often used to treat high blood pressure and other conditions.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests that they could be used in the development of new anticancer drugs.
Mécanisme D'action
DTZA’s mechanism of action is multifaceted due to its diverse biological effects. It has been investigated for antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties. The specific targets through which DTZA exerts its effects remain an active area of research .
Propriétés
IUPAC Name |
4-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-5-8(11-6(2)14-5)3-7-4-13-9(10)12-7/h4H,3H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGOCWFLSOEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)
![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)



![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)

